7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
IUPAC Name |
7-fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4,6,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWNORIHOSLHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737623 | |
| Record name | 7-Fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61382-42-1 | |
| Record name | 7-Fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial and Mechanochemical Synthesis
Industrial preparation emphasizes efficiency, yield, and scalability. Mechanochemical synthesis using multiposition jar milling systems has been reported to allow parallel synthesis of multiple benzoxazine derivatives, increasing throughput and yield. This method reduces solvent use and reaction time, aligning with green chemistry principles.
Stepwise Synthesis via Key Intermediates
A patented industrial process for a closely related fluorinated benzoxazine intermediate (6-amino-7-fluoro-2H-benzo[b]oxazine-3(4H)-ketone) illustrates a multi-step synthetic route suitable for large-scale production. Although this intermediate differs slightly, the methodology informs the preparation of 7-fluoro-3-methyl derivatives:
| Step | Reaction Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reduction of nitro to amino group | Hydrogenation with Raney nickel catalyst, 0.5-0.6 MPa H₂, 30-60°C, 2-4 h | Mild conditions, high selectivity |
| 2 | Condensation and cyclization with chloral derivatives and hydroxylamine | Acidic medium, controlled temperature | Forms oxazine ring |
| 3 | Oxidative ring expansion and hydrolysis | Oxidant treatment | Ring modification |
| 4 | Cyclization with halogenated acetic acid derivatives under alkaline conditions | Alkali base, moderate temperature | Ring closure |
| 5 | Nitration | Concentrated or fuming nitric acid, 1:1 to 1.2 molar ratio | Careful control to avoid degradation |
| 6 | Final reduction of nitro to amino | Hydrogenation with transition metal catalysts | Produces high-purity product |
This route starts from inexpensive and readily available p-fluoronitrobenzene, offering advantages in cost, stability, and industrial scalability.
Optimization of Reaction Conditions
Research on related benzoxazine derivatives emphasizes solvent choice, temperature, and reaction time optimization for maximizing yields. For example, in the synthesis of 3-aryl-2H-benzo[b]oxazin-2-ones, tetrahydrofuran (THF) under microwave irradiation at 60°C for 7 minutes gave the highest yields (up to 85%) compared to other solvents and conventional reflux.
| Entry | Solvent | Condition | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | CHCl₃ | Reflux | 120 | 50 |
| 2 | THF | Reflux | 120 | 60 |
| 3 | CH₃CN | Reflux | 180 | 30 |
| 4 | DMF | Reflux | 180 | 10 |
| 5 | MeOH | Reflux | 30 | 10 |
| 6 | THF | Room temp | 180 | 60 |
| 7 | THF | Ball-mill | 12 | 70 |
| 8 | THF | Microwave (MW) | 7 | 85 |
Microwave-assisted synthesis and ball-milling techniques offer significant improvements in reaction efficiency and yield, which are adaptable for fluorinated benzoxazines.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of 2-aminophenol with fluorinated aldehyde | 2-aminophenol, 7-fluorobenzaldehyde | Acid-catalyzed condensation and cyclization | Simple, direct | Requires pure fluorinated aldehyde |
| Industrial multi-step synthesis via nitro reduction and cyclization | p-fluoronitrobenzene | Reduction, cyclization, nitration, reduction | Low cost, scalable, mild conditions | Multi-step, requires careful control |
| Mechanochemical synthesis | Various substituted 2-aminophenols and aldehydes | Milling-assisted condensation | High throughput, green chemistry | Equipment dependent |
| Microwave-assisted synthesis | Benzoxazine precursors | Microwave irradiation in THF | High yield, fast | Limited scale |
| Mitsunobu reaction and sequential cyclization | Hydroxyphenyl carbamates and epoxides | One-pot, stereoselective | High enantioselectivity | More complex reagents |
Research Findings and Industrial Relevance
- The use of p-fluoronitrobenzene as a starting material is advantageous due to its availability and cost-effectiveness, enabling industrial-scale synthesis of fluorinated benzoxazine intermediates.
- Microwave-assisted and mechanochemical methods significantly reduce reaction times and improve yields, aligning with sustainable chemistry goals.
- Optimization studies reveal that THF is often the solvent of choice for these syntheses, providing balance between solubility and reaction efficiency.
- Catalytic hydrogenation with Raney nickel or similar catalysts offers a reliable method for nitro group reduction, crucial in multi-step syntheses.
Chemical Reactions Analysis
7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural analogs and their properties:
Key Comparative Analysis
Electronic and Steric Effects
- Fluorine vs.
- Methyl vs.
Pharmacological Implications
- Antibacterial Activity: The (S)-7,8-difluoro-3-methyl analog () demonstrates enhanced antibacterial properties due to dual fluorine substituents, a feature absent in the mono-fluoro target compound .
- Enzyme Inhibition : TTZ-1 and TTZ-2 () exhibit inhibitory activity against Protein S-a, attributed to their 2,8-disubstituted cores and bioisosteric TTZ head groups. The target compound’s 3,7-substitution pattern may offer distinct binding interactions .
Biological Activity
The compound 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS Number: 61382-42-1) is a member of the benzoxazine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and comparative studies with related compounds.
Molecular Structure and Formula
- Molecular Formula : C9H10FNO
- Molecular Weight : 167.18 g/mol
- IUPAC Name : 7-fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Synthesis Methods
The synthesis of 7-fluoro-3-methyl-3,4-dihydro-2H-benzoxazine typically involves:
- Cyclization Reaction : Reacting 2-fluoroaniline with formaldehyde and a methylating agent.
- Purification Techniques : The product is purified using silica gel column chromatography.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Forms oxides using oxidizing agents.
- Reduction : Can be reduced to its derivatives using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 7-fluoro-3-methyl-3,4-dihydro-2H-benzoxazine possess activity against various bacterial strains and fungi.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Fluoro-3-methyl-benzoxazine | Antibacterial | 25 µg/mL |
| 7-Fluoro-benzoxazine | Antifungal | 20 µg/mL |
Anticancer Activity
The anticancer potential of benzoxazine derivatives has been documented in various studies. For instance, the compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
Anti-inflammatory Activity
Benzoxazine derivatives have shown promise in reducing inflammation. In animal models, compounds similar to 7-fluoro-3-methyl-3,4-dihydro-2H-benzoxazine have been observed to decrease inflammatory markers significantly.
Study on Antimicrobial Efficacy
A study published in the Journal of Chemical Sciences evaluated the antimicrobial efficacy of benzoxazine derivatives. The results indicated that the presence of the fluorine substituent significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Research on Anticancer Properties
In another study focusing on anticancer properties, researchers synthesized several benzoxazine derivatives and tested their effects on human cancer cell lines. The findings revealed that modifications at the 7-position influenced cytotoxicity levels, with the fluorinated compound showing superior activity compared to non-fluorinated analogs.
Comparative Analysis with Similar Compounds
Comparing 7-fluoro-3-methyl-3,4-dihydro-2H-benzoxazine with other related compounds reveals differences in biological activity due to structural variations:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 7-Fluoro-3-methyl-benzoxazine | High | Moderate |
| 7-Methoxy-benzoxazine | Moderate | High |
| 6-Fluoro-benzoxazine | Low | Moderate |
Q & A
Q. What are the recommended synthetic routes for preparing 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine?
The synthesis typically involves fluorination and cyclization steps. For fluorination, electrophilic fluorinating agents like Selectfluor are used under mild conditions (e.g., dichloromethane, room temperature) to introduce the fluorine atom at the 7-position . Cyclization of intermediates, such as nitro-substituted precursors (e.g., 7-fluoro-6-nitro derivatives), is achieved via reductive or catalytic methods. For example, catalytic hydrogenation with Pd/C in ethanol can reduce nitro groups while preserving the oxazine ring . Key intermediates like methyl esters (e.g., methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate) serve as versatile building blocks for further functionalization .
Q. How should researchers characterize this compound using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Peaks for the methyl group (δ ~1.2–1.5 ppm) and fluorine-substituted aromatic protons (δ ~6.8–7.2 ppm with coupling constants JF-H ≈ 8–12 Hz) are diagnostic .
- ¹³C NMR : The fluorine atom induces deshielding, with aromatic carbons adjacent to fluorine appearing at δ ~155–160 ppm .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion [M+H]<sup>+</sup> at m/z consistent with C9H10FNO2 (calculated: 183.07) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-O (1250–1300 cm⁻¹) in the oxazine ring are key .
Q. What are the solubility and stability profiles of this compound under varying conditions?
-
Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Solubility
Solvent Solubility (mg/mL) DMSO >10 Ethanol ~5 Water <0.1 -
Stability : Stable at room temperature under inert atmospheres. Decomposition occurs above 200°C, with sensitivity to strong acids/bases due to oxazine ring cleavage .
Advanced Research Questions
Q. How can fluorination efficiency be optimized during synthesis?
Fluorination efficiency depends on:
- Reagent Selection : Selectfluor outperforms other agents (e.g., NFSI) in electrophilic fluorination due to higher electrophilicity and stability .
- Solvent Effects : Non-polar solvents (e.g., dichloromethane) minimize side reactions compared to polar solvents .
- Temperature Control : Reactions at 0–25°C reduce by-product formation (e.g., di-fluorinated derivatives) .
- Catalysis : Lewis acids like BF3·Et2O enhance regioselectivity by activating the aromatic ring .
Q. How should researchers address contradictions in spectral data during characterization?
- Data Cross-Validation : Compare NMR shifts with computational models (DFT calculations) to confirm assignments .
- Isotopic Labeling : Use ¹⁹F NMR to track fluorine incorporation and rule out positional isomers .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .
- Reproducibility : Repeat syntheses under controlled conditions to isolate pure intermediates and minimize impurities .
Q. What strategies are effective for modifying the benzoxazine core to enhance bioactivity?
- Substitution Patterns :
- Electron-Withdrawing Groups : Nitro or carboxyl groups at the 6-position improve interaction with biological targets (e.g., kinase enzymes) .
- Side-Chain Functionalization : Amide or thiazole moieties at the 3-methyl position enhance solubility and binding affinity .
- Ring Expansion : Incorporating fused heterocycles (e.g., imidazo[1,2-a]pyridine) increases rigidity and metabolic stability .
- SAR Studies : Systematic variation of substituents (e.g., halogens, methoxy groups) coupled with in vitro assays (e.g., IC50 measurements) identifies pharmacophores .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogen, methyl, methoxy) at positions 3, 6, and 7 .
- Biological Assays :
- Computational Modeling : Dock derivatives into target protein structures (e.g., PI3K-gamma ATP-binding site) to predict binding modes .
- Data Analysis : Correlate substituent electronic properties (Hammett σ values) with bioactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
